

Application Notes and Protocols for Electrospray Ionization (ESI) of Acetazolamide-d3

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Compound of Interest

Compound Name: Acetazolamide-d3

Cat. No.: B1139258

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Introduction

Acetazolamide-d3 is the deuterated analog of Acetazolamide, a carbonic anhydrase inhibitor used in the treatment of various conditions such as glaucoma, epilepsy, and altitude sickness. In quantitative bioanalysis, deuterated standards like **Acetazolamide-d3** are frequently employed as internal standards (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar ionization effects, leading to high accuracy and precision. This document provides detailed application notes and protocols for the electrospray ionization (ESI) settings for **Acetazolamide-d3**, based on a validated LC-MS/MS method for the quantification of Acetazolamide in human plasma.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Instrumentation

The following protocols are designed for a triple quadrupole mass spectrometer, such as the API-4000, equipped with a Turboionspray™ source.[\[1\]](#)

Experimental Protocols

1. Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is utilized to isolate Acetazolamide and **Acetazolamide-d3** from human plasma.[\[1\]](#)

- Initial Steps:
 - Take a 100 μ L aliquot of the human plasma sample.
 - Spike the sample with 20 μ L of a 50.0 μ g/mL solution of **Acetazolamide-d3** (internal standard).
 - Add 100 μ L of 5% formic acid buffer and vortex for 10 seconds.[\[1\]](#)
- SPE Cartridge Conditioning and Loading:
 - Pre-condition an Orochem Celerity Deluxe SPE cartridge (30 mg/1 mL) with 1.0 mL of methanol followed by 1.0 mL of water.[\[1\]](#)
 - Load the sample mixture onto the conditioned SPE cartridge.[\[1\]](#)
- Washing and Elution:
 - Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% methanol.[\[1\]](#)
 - Elute the analyte and the internal standard with 1.0 mL of methanol.[\[1\]](#)
- Final Steps:
 - Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[\[1\]](#)
 - Reconstitute the residue with 500 μ L of the mobile phase.[\[1\]](#)

2. Liquid Chromatography (LC)

- Column: C18 analytical column.[\[1\]](#)
- Mobile Phase: An isocratic mobile phase composed of 0.1% formic acid buffer and acetonitrile (30:70, v/v).[\[1\]](#)
- Flow Rate: 0.80 mL/min.[\[1\]](#)
- Run Time: A chromatographic run time of 2.0 minutes allows for the analysis of over 300 samples per day.[\[1\]](#)

3. Mass Spectrometry (MS)

The detection and quantification are performed using a triple quadrupole mass spectrometer with the following ESI settings.

Data Presentation

Table 1: Electrospray Ionization (ESI) Source Settings

Parameter	Setting
Ionization Mode	Positive Ion Mode[1]
Ion Spray Voltage	5000 V[1]
Interface Temperature	500°C[1]
Nebulizer Gas (GS1)	35 psi[1]
Auxiliary Gas (GS2)	40 psi[1]
Curtain Gas	20 psi[1]
Collision Gas	8 psi[1]

Table 2: Compound-Specific MS/MS Parameters for **Acetazolamide-d3**

Parameter	Setting
Precursor Ion (Q1)	m/z 226.1[1]
Product Ion (Q3)	m/z 182.2[1]
Declustering Potential (DP)	42 V[1]
Collision Energy (CE)	21 V[1]
Entrance Potential (EP)	10 V[1]
Collision Cell Exit Potential (CXP)	10 V[1]

Table 3: Comparative MS/MS Parameters for Acetazolamide

For reference, the parameters for the non-deuterated Acetazolamide are provided below.

Parameter	Setting
Precursor Ion (Q1)	m/z 223.1[1]
Product Ion (Q3)	m/z 181.0[1]
Declustering Potential (DP)	40 V[1]
Collision Energy (CE)	22 V[1]
Entrance Potential (EP)	10 V[1]
Collision Cell Exit Potential (CXP)	10 V[1]

Visualization



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References

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